
Neurodye RH-155
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neurodye RH-155 is a neuron-tracing dye used primarily for monitoring membrane potential, synaptic activity, and ion channel activity of neurons. It has been utilized in various scientific studies to examine the effects of different compounds on neuronal activity, providing high spatial and temporal resolution for observing dynamic patterns of neuronal activity .
Análisis De Reacciones Químicas
Neurodye RH-155 undergoes various types of chemical reactions, including:
Oxidation: The dye can undergo oxidation reactions, which may alter its fluorescence properties.
Reduction: Reduction reactions can also affect the dye’s fluorescence.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Neurodye RH-155 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and interactions at the molecular level.
Biology: Employed in neuron-tracing studies to monitor neuronal activity and synaptic transmission.
Medicine: Utilized in research to understand the effects of various drugs on neuronal activity and to study neurological disorders.
Industry: Applied in the development of new diagnostic tools and techniques for monitoring neuronal activity
Mecanismo De Acción
Neurodye RH-155 exerts its effects by binding to neuronal membranes and altering its fluorescence properties in response to changes in membrane potential. This allows researchers to monitor changes in neuronal activity with high spatial and temporal resolution. The dye interacts with ion channels and synaptic proteins, providing insights into the molecular targets and pathways involved in neuronal signaling .
Comparación Con Compuestos Similares
Neurodye RH-155 is unique in its ability to provide high-resolution monitoring of neuronal activity. Similar compounds include:
Neurodye RH-237: Another neuron-tracing dye with different excitation and emission properties.
Neurodye RH-795: A dye used for similar applications but with distinct spectral properties.
Compared to these dyes, this compound offers specific advantages in terms of its fluorescence properties and suitability for certain experimental conditions .
Propiedades
Fórmula molecular |
C49H71N7O8S2 |
|---|---|
Peso molecular |
950.3 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;4-[5-methyl-4-[(1E,3Z,5Z)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]-3-phenylpenta-1,3-dienyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C31H26N4O8S2.3C6H15N/c1-20-28(30(36)34(32-20)24-10-14-26(15-11-24)44(38,39)40)18-8-23(22-6-4-3-5-7-22)9-19-29-21(2)33-35(31(29)37)25-12-16-27(17-13-25)45(41,42)43;3*1-4-7(5-2)6-3/h3-19,32H,1-2H3,(H,38,39,40)(H,41,42,43);3*4-6H2,1-3H3/b18-8+,23-9-,29-19-;;; |
Clave InChI |
MYAUCHIHPIGZSR-HVURARNKSA-N |
SMILES isomérico |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C/C(=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)/C5=CC=CC=C5 |
SMILES canónico |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC(=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)
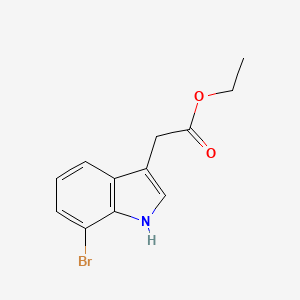
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
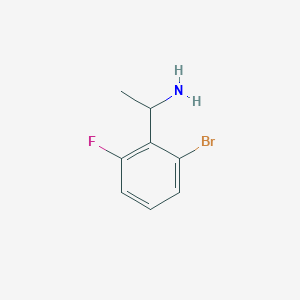
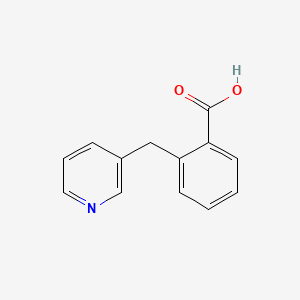
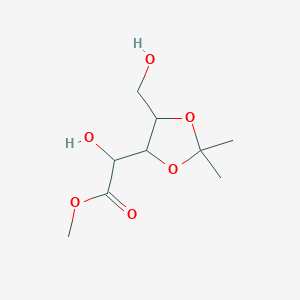
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
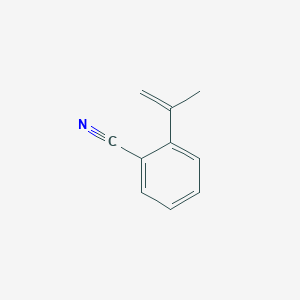

![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)
![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
